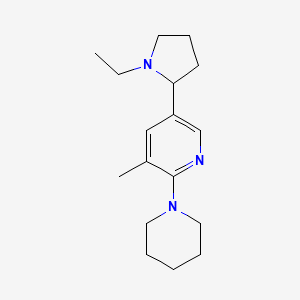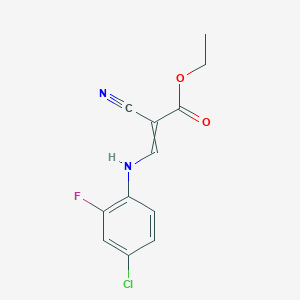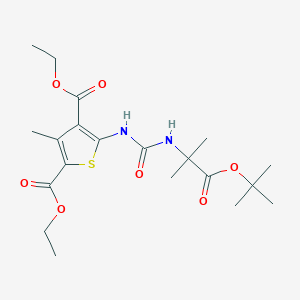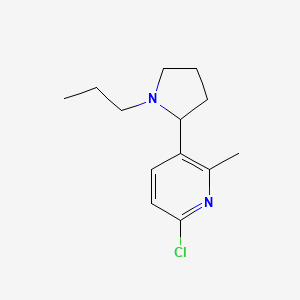![molecular formula C13H18N3O4- B11820495 N-[2-(4-amino-3-nitrophenyl)ethyl]-N-tert-butylcarbamate](/img/structure/B11820495.png)
N-[2-(4-amino-3-nitrophenyl)ethyl]-N-tert-butylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-Amino-3-nitrophenyl)ethyl]-N-tert-butylcarbamate ist eine organische Verbindung, die durch ihre einzigartige Struktur gekennzeichnet ist, die eine Aminogruppe, eine Nitrogruppe und eine tert-Butylcarbamateinheit beinhaltet.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-[2-(4-Amino-3-nitrophenyl)ethyl]-N-tert-butylcarbamate beinhaltet typischerweise die Reaktion von 4-Amino-3-nitrobenzylamin mit tert-Butylchloroformiat. Die Reaktion wird in Gegenwart einer Base wie Triethylamin durchgeführt, um die während der Reaktion gebildete Salzsäure zu neutralisieren. Die Reaktionsbedingungen umfassen im Allgemeinen:
Lösungsmittel: Dichlormethan oder ein anderes geeignetes organisches Lösungsmittel.
Temperatur: Raumtemperatur bis leicht erhöhte Temperaturen (20-40°C).
Reaktionszeit: Mehrere Stunden, um eine vollständige Umwandlung sicherzustellen.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, beinhalten. Das Verfahren würde hinsichtlich Effizienz und Wirtschaftlichkeit optimiert werden, möglicherweise unter Verwendung von kontinuierlichen Strömungsreaktoren, um Reaktionsraten und Ausbeuten zu verbessern.
Chemische Reaktionsanalyse
Reaktionstypen
This compound kann verschiedene chemische Reaktionen eingehen, darunter:
Reduktion: Die Nitrogruppe kann unter Verwendung von Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators zu einer Aminogruppe reduziert werden.
Substitution: Die Aminogruppe kann an nukleophilen Substitutionsreaktionen teilnehmen und Derivate mit verschiedenen funktionellen Gruppen bilden.
Oxidation: Die Aminogruppe kann unter bestimmten Bedingungen zu einer Nitroso- oder Nitrogruppe oxidiert werden.
Häufige Reagenzien und Bedingungen
Reduktion: Wasserstoffgas, Palladium auf Kohlenstoff (Pd/C) Katalysator.
Substitution: Alkylhalogenide oder Acylchloride in Gegenwart einer Base.
Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.
Hauptprodukte
Reduktion: Bildung von N-[2-(4-Amino-3-aminophenyl)ethyl]-N-tert-butylcarbamate.
Substitution: Bildung verschiedener substituierter Derivate, abhängig von den verwendeten Reagenzien.
Oxidation: Bildung von Nitroso- oder Nitroderivaten.
Wissenschaftliche Forschungsanwendungen
This compound hat verschiedene wissenschaftliche Forschungsanwendungen:
Medizinische Chemie: Es kann als Baustein für die Synthese von pharmazeutischen Verbindungen mit potenziellen therapeutischen Wirkungen verwendet werden.
Materialwissenschaften: Die Verbindung kann in Polymere oder andere Materialien eingearbeitet werden, um bestimmte Eigenschaften zu verleihen, wie z. B. verbesserte Stabilität oder Reaktivität.
Biologische Studien: Aufgrund seiner funktionellen Gruppen kann es als Sonde zur Untersuchung biochemischer Pfade und Interaktionen verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von this compound hängt von seiner spezifischen Anwendung ab. In der medizinischen Chemie kann es mit biologischen Zielstrukturen wie Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Die Amino- und Nitrogruppen können an Wasserstoffbrückenbindungen und elektrostatischen Wechselwirkungen teilnehmen, wodurch die Bindungsaffinität und Spezifität der Verbindung beeinflusst werden.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(4-amino-3-nitrophenyl)ethyl]-N-tert-butylcarbamate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Oxidation: The amino group can be oxidized to a nitroso or nitro group under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products
Reduction: Formation of N-[2-(4-amino-3-aminophenyl)ethyl]-N-tert-butylcarbamate.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Oxidation: Formation of nitroso or nitro derivatives.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-amino-3-nitrophenyl)ethyl]-N-tert-butylcarbamate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as enhanced stability or reactivity.
Biological Studies: It can be used as a probe to study biochemical pathways and interactions due to its functional groups.
Wirkmechanismus
The mechanism of action of N-[2-(4-amino-3-nitrophenyl)ethyl]-N-tert-butylcarbamate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
N-[2-(4-Nitrophenyl)ethyl]-N-tert-butylcarbamate: Fehlt die Aminogruppe, was sich auf seine Reaktivität und Anwendungen auswirken kann.
N-[2-(4-Amino-3-methylphenyl)ethyl]-N-tert-butylcarbamate: Enthält eine Methylgruppe anstelle einer Nitrogruppe, was zu unterschiedlichen chemischen Eigenschaften führt.
Einzigartigkeit
N-[2-(4-Amino-3-nitrophenyl)ethyl]-N-tert-butylcarbamate ist einzigartig aufgrund des Vorhandenseins von sowohl Amino- als auch Nitrogruppen, die ein Gleichgewicht von Reaktivität und Stabilität bieten. Diese Kombination ermöglicht vielfältige chemische Modifikationen und Anwendungen in verschiedenen Bereichen.
Eigenschaften
Molekularformel |
C13H18N3O4- |
|---|---|
Molekulargewicht |
280.30 g/mol |
IUPAC-Name |
N-[2-(4-amino-3-nitrophenyl)ethyl]-N-tert-butylcarbamate |
InChI |
InChI=1S/C13H19N3O4/c1-13(2,3)15(12(17)18)7-6-9-4-5-10(14)11(8-9)16(19)20/h4-5,8H,6-7,14H2,1-3H3,(H,17,18)/p-1 |
InChI-Schlüssel |
RLEWAIMWYLYPOQ-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)(C)N(CCC1=CC(=C(C=C1)N)[N+](=O)[O-])C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(4-Methylphenyl)sulfonylamino]benzoate](/img/structure/B11820413.png)

![Methyl 2-([(2E)-2-(hydroxyimino)ethanoyl]amino)benzoate](/img/structure/B11820423.png)
![rac-5-[(3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]-1,3,4-oxadiazol-2-amine hydrochloride](/img/structure/B11820435.png)

![Endo-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B11820460.png)
![[(1R,2S)-2-amino-1-cyanocyclopentyl] 2,2,2-trifluoroacetate](/img/structure/B11820462.png)
![disodium;chromium(3+);2-[[6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-1-oxido-3-sulfonatonaphthalen-2-yl]diazenyl]benzoate;hydron](/img/structure/B11820469.png)


![N-[[1-methyl-3-(1-methylpyrazol-4-yl)pyrazol-4-yl]methylidene]hydroxylamine](/img/structure/B11820491.png)

![[2-Hydroxy-4-[1-hydroxy-2-(propan-2-ylamino)butyl]phenyl] methanesulfonate](/img/structure/B11820509.png)
![(NZ)-N-[[3-[(2-methylpropan-2-yl)oxy]phenyl]methylidene]hydroxylamine](/img/structure/B11820510.png)
